molecular formula C9H12N4O2 B3796315 4-(3-methoxy-2-pyrazinyl)-2-piperazinone

4-(3-methoxy-2-pyrazinyl)-2-piperazinone

Cat. No.: B3796315
M. Wt: 208.22 g/mol
InChI Key: GGFDGKVAMWVKFR-UHFFFAOYSA-N
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Description

4-(3-Methoxy-2-pyrazinyl)-2-piperazinone is a heterocyclic compound featuring a piperazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted at the 4-position with a 3-methoxy-2-pyrazinyl group (Figure 1). The pyrazine ring, a diazine derivative, introduces aromaticity and electron-withdrawing properties, while the methoxy group enhances solubility and modulates electronic interactions. This structural combination is significant in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical .

Properties

IUPAC Name

4-(3-methoxypyrazin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-15-9-8(11-2-3-12-9)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFDGKVAMWVKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Piperazinone core: Provides a rigid scaffold for functional group attachment.
  • 3-Methoxy-2-pyrazinyl substituent : Introduces steric and electronic diversity.
  • Ketone group : Participates in hydrogen bonding and metabolic stability.

Structural Analogues

Pyrazine-Piperazine Derivatives
  • 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine (): Core: Pyrazine with a chlorine substituent. Substituents: 4-Methylpiperazine at position 3. Key Differences: Lacks the piperazinone core and methoxy group. Biological Relevance: Demonstrates receptor-binding versatility due to chloro and methyl groups .
  • 4-(4-Methoxyphenyl)piperazine ():

    • Core : Simple piperazine.
    • Substituents : 4-Methoxyphenyl group.
    • Key Differences : Absence of pyrazine and ketone moieties.
    • Applications : Widely used in antipsychotic drugs (e.g., aripiprazole derivatives) .
Pyridazinone/Pyrimidine Derivatives
  • 2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone (): Core: Pyridazinone with a thiophene substituent. Substituents: Piperazine linked via a carbonyl-ethyl group. Key Differences: Pyridazinone (vs. pyrazine) and thiophene (vs. methoxyphenyl). Activity: Potent antimicrobial and enzyme-inhibitory properties due to sulfur-containing heterocycle .
  • Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

    • Core : Tetrahydropyrimidine.
    • Substituents : Chlorophenyl and methoxyphenyl groups.
    • Key Differences : Saturated pyrimidine ring reduces aromaticity.
    • Applications : Explored as anticonvulsant agents .
Methoxy-Substituted Piperazinones
  • 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine ():
    • Core : Piperazine with dual benzoyl groups.
    • Substituents : Methoxy groups at ortho and meta positions.
    • Key Differences : Benzoyl substituents (vs. pyrazinyl).
    • Uniqueness : Enhanced binding to serotonin receptors due to methoxy positioning .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
4-(3-Methoxy-2-pyrazinyl)-2-piperazinone Piperazinone 3-Methoxy-2-pyrazinyl Enzyme inhibition, receptor modulation -
2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine Pyrazine Chloro, 4-methylpiperazine Anticancer, antimicrobial
4-(4-Methoxyphenyl)piperazine Piperazine 4-Methoxyphenyl Antipsychotic agents
2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone Pyridazinone Thiophene, piperazine-carbonyl-ethyl Antimicrobial, enzyme inhibition
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine Piperazine Dual methoxybenzoyl Serotonin receptor binding

Key Findings from Research

Electronic Effects: Methoxy groups in 4-(3-methoxy-2-pyrazinyl)-2-piperazinone enhance electron density on the pyrazine ring, improving interactions with electron-deficient biological targets compared to chloro-substituted analogues .

Metabolic Stability: The ketone in the piperazinone core reduces oxidative metabolism, increasing half-life relative to simple piperazine derivatives .

Structural Rigidity: The pyrazine ring provides greater rigidity than pyridazinone or pyrimidine cores, favoring selective binding to kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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